TFAP

Catalog No.
S545086
CAS No.
M.F
C13H10F3N3O
M. Wt
281.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TFAP

Product Name

TFAP

IUPAC Name

N-(5-aminopyridin-2-yl)-4-(trifluoromethyl)benzamide

Molecular Formula

C13H10F3N3O

Molecular Weight

281.23 g/mol

InChI

InChI=1S/C13H10F3N3O/c14-13(15,16)9-3-1-8(2-4-9)12(20)19-11-6-5-10(17)7-18-11/h1-7H,17H2,(H,18,19,20)

InChI Key

BTCFFMPDIBWZLF-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)NC2=NC=C(C=C2)N)C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

TFAP

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC=C(C=C2)N)C(F)(F)F

Description

The exact mass of the compound N-(5-aminopyridin-2-yl)-4-(trifluoromethyl)benzamide is 281.0776 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • PubChem Entry

    A record for N-(5-aminopyridin-2-yl)-4-(trifluoromethyl)benzamide exists in the PubChem database, a public resource for information on chemicals and bioactive small molecules. The PubChem entry assigns the identifier TFAP to this compound and lists a CAS registry number of 1011244-68-0 []. However, the PubChem record does not contain details on its biological activity or potential applications [].

  • Limited Commercial Availability

    Several chemical suppliers offer N-(5-aminopyridin-2-yl)-4-(trifluoromethyl)benzamide for purchase, typically categorized as a research chemical. This suggests that the compound may be of interest to researchers due to its structure or potential properties, but the specific research areas are not disclosed by the suppliers.

Transcription Factor Activation Profile, commonly referred to as TFAP, is a chemical compound identified as N-(5-Aminopyridin-2-yl)-4-(trifluoromethyl)benzamide. It is characterized by its selective inhibition of cyclooxygenase-1 (COX-1), with an IC50 value of approximately 0.8 μM, while showing much lower activity against cyclooxygenase-2 (COX-2) with an IC50 exceeding 200 μM . The structure of TFAP consists of 31 bonds, including aromatic and multiple bonds, which contribute to its biological activity and interaction with various molecular targets .

The primary research focus on TFAP seems to be its potential role as a COX-1 inhibitor []. COX-1 is an enzyme responsible for the production of prostaglandins, which are lipid mediators involved in inflammation and pain. Inhibiting COX-1 activity could potentially reduce these processes. However, the detailed mechanism of action of TFAP on COX-1 is not yet elucidated in scientific literature. Further studies are needed to understand how TFAP interacts with the enzyme and its potential effects on biological systems.

TFAP primarily functions as an inhibitor of cyclooxygenase enzymes, which are critical in the biosynthesis of prostaglandins and thromboxanes from arachidonic acid. By selectively inhibiting COX-1, TFAP can modulate inflammatory responses and pain pathways without significantly affecting COX-2, which is often associated with inflammatory processes. This selectivity may lead to reduced side effects commonly associated with non-selective COX inhibitors .

The biological activity of TFAP is primarily linked to its role as a COX-1 inhibitor. This inhibition can lead to anti-inflammatory effects, making it a potential candidate for therapeutic applications in conditions where inflammation plays a key role. Additionally, studies have indicated that TFAP may influence transcription factor activities, thereby affecting gene expression profiles related to cell differentiation and proliferation, particularly in hematopoietic cells .

TFAP can be synthesized through several methods involving the reaction of 5-aminopyridine with trifluoromethylbenzoyl chloride under appropriate conditions. The synthesis typically requires careful control of reaction parameters to ensure high yield and purity of the final product. Specific protocols may vary depending on the desired scale and purity requirements but generally involve standard organic synthesis techniques such as refluxing and recrystallization .

Due to its selective inhibition of COX-1, TFAP has potential applications in:

  • Pain Management: As a non-steroidal anti-inflammatory drug (NSAID), it could be beneficial in treating pain without the gastrointestinal side effects associated with non-selective COX inhibitors.
  • Cancer Research: Its ability to influence transcription factors may make it useful in studies aimed at understanding cell differentiation in cancers such as acute myeloid leukemia .
  • Inflammatory Diseases: It may be explored for therapeutic use in diseases characterized by chronic inflammation.

Interaction studies have shown that TFAP can modulate various signaling pathways through its action on cyclooxygenase enzymes. Its selective inhibition allows researchers to study the differential roles of COX-1 and COX-2 in various biological contexts. Moreover, TFAP's influence on transcription factors suggests potential interactions with other cellular signaling pathways that could be explored in further research .

Several compounds exhibit similar biological activities or structural features to TFAP. Here are some notable examples:

Compound NameStructure TypeCOX-1 Inhibition (IC50)COX-2 Inhibition (IC50)Unique Features
AspirinSalicylate derivativeNon-selectiveNon-selectiveAcetylates serine residues on COX enzymes
IbuprofenPropionic acid derivativeNon-selectiveNon-selectiveCommon over-the-counter NSAID
CelecoxibSulfonamide derivativeMinimalSelectiveDesigned specifically to inhibit COX-2

TFAP's uniqueness lies in its high selectivity for COX-1 over COX-2, which may provide therapeutic advantages in managing inflammation while minimizing gastrointestinal side effects commonly seen with non-selective inhibitors . This selectivity could make TFAP a valuable tool in both clinical and research settings focused on inflammation and related diseases.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

281.07759644 g/mol

Monoisotopic Mass

281.07759644 g/mol

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15

Explore Compound Types